1-Isopropyl-n-propyl-1h-pyrazol-4-amine

Catalog No.
S15718085
CAS No.
M.F
C9H18ClN3
M. Wt
203.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-n-propyl-1h-pyrazol-4-amine

Product Name

1-Isopropyl-n-propyl-1h-pyrazol-4-amine

IUPAC Name

1-propan-2-yl-N-propylpyrazol-4-amine;hydrochloride

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-10-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

SQWSYFPZUNNUAC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)C(C)C.Cl

1-Isopropyl-n-propyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H18N4. It belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its structural properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form various pyrazole derivatives.
  • Reduction: It can be reduced using lithium aluminum hydride to yield reduced forms of pyrazole.
  • Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, allowing it to react with various electrophiles under suitable conditions.

Research indicates that 1-isopropyl-n-propyl-1H-pyrazol-4-amine exhibits biological activity that may include anti-inflammatory and analgesic effects. Its structural similarity to other biologically active molecules suggests potential for enzyme inhibition and receptor binding studies. This compound is being explored for its therapeutic properties in various biological contexts .

The synthesis of 1-isopropyl-n-propyl-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazole with appropriate alkylating agents. A common synthetic route includes:

  • Reaction of 1H-pyrazole with Isopropyl Bromide: This reaction is performed under controlled conditions, often in the presence of a base, to facilitate the formation of the isopropyl group.
  • Subsequent Reaction with Propylamine: The resulting intermediate can then react with propylamine to yield the final product.

The applications of 1-isopropyl-n-propyl-1H-pyrazol-4-amine are diverse:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its potential therapeutic properties.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: It is utilized in developing new materials and as an intermediate in synthesizing agrochemicals.

Studies on the interaction of 1-isopropyl-n-propyl-1H-pyrazol-4-amine with various biological targets have shown that it can inhibit specific enzymes by binding to their active sites. This mechanism of action highlights its potential as a candidate for drug development, particularly in targeting inflammatory pathways and pain management .

Several compounds share structural similarities with 1-isopropyl-n-propyl-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameStructural DifferencesSimilarity Score
1-Ethyl-3-methyl-1H-pyrazol-4-amineEthyl group instead of isopropyl0.81
1-Methyl-5-amino-pyrazoleMethyl group instead of isopropyl0.81
2-(4-Amino-1H-pyrazol-1-yl)ethanolDifferent functional group0.81
1-(tert-butyl)-1H-pyrazol-4-aminetert-butyl group instead of isopropyl0.96

The uniqueness of 1-isopropyl-n-propyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

203.1189253 g/mol

Monoisotopic Mass

203.1189253 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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